REACTION_CXSMILES
|
C(O)(=O)C(O)=O.[CH2:7]([NH:10][NH2:11])[CH2:8][CH3:9].C(=O)([O-])[O-].[Na+].[Na+].[CH2:18]([N:20]=[C:21]=[O:22])[CH3:19]>O.O1CCCC1>[CH2:18]([NH:20][C:21](=[O:22])[N:10]([CH2:7][CH2:8][CH3:9])[NH2:11])[CH3:19] |f:0.1,2.3.4|
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Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
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C(C(=O)O)(=O)O.C(CC)NN
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Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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1.7 mL
|
Type
|
reactant
|
Smiles
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C(C)N=C=O
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(N(N)CCC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |